molecular formula C17H15NO3S B2455625 (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate CAS No. 946238-12-6

(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate

Cat. No.: B2455625
CAS No.: 946238-12-6
M. Wt: 313.37
InChI Key: SPFXLQOUDKIQFL-UHFFFAOYSA-N
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Description

(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining two privileged pharmacophores: an isoxazole ring and a thiophene ring. The isoxazole moiety is a key heterocyclic scaffold known for its structural stability and presence in various bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties . The thiophene ring, a sulfur-containing heterocycle, is widely utilized to enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a common feature in many USFDA-approved drugs . This molecular architecture suggests potential for diverse biological activity. Compounds bearing the 5-(thiophen-2-yl)isoxazole core have recently been investigated as novel anti-breast cancer agents, demonstrating potent cytotoxicity against cell lines such as MCF-7 by potentially inhibiting the estrogen receptor alpha (ERα) . The p-tolyl (4-methylphenyl) substituent on the isoxazole ring can contribute valuable electronic and steric properties that influence the molecule's overall interaction with enzymatic pockets. As a derivative, this ester compound may be explored as a intermediate or prodrug in the development of therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-12-4-6-13(7-5-12)16-9-14(18-21-16)11-20-17(19)10-15-3-2-8-22-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFXLQOUDKIQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The thiophene moiety can be introduced via a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the isoxazole or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Studies have shown that compounds containing isoxazole and thiophene moieties possess antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. In vitro assays indicated that these compounds could be potent against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research involving related compounds has demonstrated that they can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although specific pathways for this compound remain to be fully elucidated .

Case Studies

Several case studies highlight the applications and effectiveness of this compound in various therapeutic contexts:

  • Antimicrobial Study : A study evaluated a series of isoxazole-thiophene derivatives against multiple bacterial strains. The results showed that modifications in the substituents significantly influenced their antimicrobial efficacy, suggesting structure-activity relationships that could guide future drug design .
  • Anticancer Research : Another investigation focused on a related compound's ability to inhibit tumor growth in vivo. The study reported a significant reduction in tumor size compared to controls when treated with the isoxazole derivative, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The isoxazole and thiophene rings can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(furan-2-yl)acetate: Similar structure but with a furan ring instead of a thiophene ring.

    (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(pyridin-2-yl)acetate: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different heterocyclic rings.

Biological Activity

(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate is a complex organic compound characterized by the presence of both isoxazole and thiophene moieties. These heterocycles are known for their diverse biological activities, which can include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO3SC_{17}H_{15}NO_3S with a molecular weight of 313.4 g/mol. The compound features a p-tolyl group attached to an isoxazole ring, which is further connected to a thiophene ring through an acetate moiety. The unique arrangement of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₅NO₃S
Molecular Weight313.4 g/mol
CAS Number946238-12-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The isoxazole and thiophene rings can modulate enzyme activity and signal transduction pathways, leading to diverse biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter physiological responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in drug development. Research indicates that modifications to the isoxazole and thiophene rings can significantly impact the potency and selectivity of the compound against various biological targets.

Case Studies

  • Inhibition of Carbonic Anhydrase : A study evaluated similar isoxazole derivatives for their inhibitory effects on human carbonic anhydrase isoforms. While this compound was not directly tested, related compounds exhibited modest inhibition, suggesting potential for further exploration in this area .
  • Antimicrobial Activity : Compounds featuring both isoxazole and thiophene structures have been reported to possess antimicrobial properties. The presence of electron-withdrawing groups in these structures enhances their interaction with microbial enzymes, leading to increased efficacy against pathogens .
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways associated with tumor growth. For instance, structural modifications in related compounds resulted in significant anticancer activity, indicating that similar modifications could enhance the efficacy of this compound .

Q & A

Q. What are the common synthetic routes for preparing (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate?

The synthesis of this compound typically involves:

  • Step 1 : Formation of the isoxazole core via cyclization of a nitrile oxide with an acetylene derivative.
  • Step 2 : Esterification or alkylation of the isoxazole-3-methanol intermediate using 2-(thiophen-2-yl)acetic acid.
    • Key Method : Refluxing intermediates with sodium acetate in acetic acid, followed by recrystallization from ethanol or DMF/acetic acid mixtures .
    • Example : Ethyl chloroacetate can act as an alkylating agent under reflux conditions (3–6 hours) in ethanol, similar to methods used for thiazolidinone derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : To confirm substitution patterns on the isoxazole and thiophene rings.
  • FT-IR : Identification of ester carbonyl (C=O) stretching (~1740 cm⁻¹) and isoxazole C=N/C-O bands (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
  • X-ray Crystallography : To resolve crystal packing and bond angles, as demonstrated for structurally related heterocycles .

Q. How can researchers optimize reaction yields during esterification steps?

  • Catalyst : Use anhydrous sodium acetate (2.0 equiv) to deprotonate intermediates and accelerate nucleophilic substitution .
  • Solvent : Ethanol or acetic acid under reflux (3–5 hours) ensures high yields (70–85%) .
  • Purification : Recrystallization from ethanol removes unreacted starting materials, as shown in analogous thiadiazole syntheses .

Advanced Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

  • DFT-B3LYP/6-31G *: Used to optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
  • Example : Quantum chemical calculations for thiophene-containing analogs reveal charge distribution patterns that correlate with experimental reactivity in ester hydrolysis .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Validation : Compare computed IR/NMR spectra (from Gaussian or ORCA) with experimental data. Adjust for solvent effects (e.g., DMSO-d6 in NMR) .
  • Case Study : For thiazolidinone derivatives, discrepancies in carbonyl stretching frequencies were resolved by incorporating solvent polarity corrections in DFT models .

Q. How can researchers analyze contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Control Experiments : Test for purity (HPLC ≥95%) and confirm the absence of degradation products (e.g., free thiophene or acetic acid via LC-MS) .
  • Statistical Analysis : Use multivariate regression to correlate substituent effects (e.g., p-Tolyl vs. phenyl) with bioactivity, as applied to triazole derivatives .

Q. What advanced techniques are recommended for studying hydrolysis kinetics of the ester group?

  • HPLC-MS Monitoring : Track ester hydrolysis in buffered solutions (pH 7.4) at 37°C, with pseudo-first-order kinetics analysis .
  • Isotopic Labeling : Use deuterated water (D2O) to study solvent isotope effects on hydrolysis rates .

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